(2R)-2-aminohex-4-ynoic acid
CAS No.:
Cat. No.: VC13568137
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | (2R)-2-aminohex-4-ynoic acid |
| Standard InChI | InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | VDWGCMRALYSYJV-RXMQYKEDSA-N |
| Isomeric SMILES | CC#CC[C@H](C(=O)O)N |
| SMILES | CC#CCC(C(=O)O)N |
| Canonical SMILES | CC#CCC(C(=O)O)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2R)-2-aminohex-4-ynoic acid, reflects its stereochemistry at the C2 position (R-configuration) and the presence of a triple bond between C4 and C5. The structure is defined by the SMILES notation \text{CC#CC[C@H](C(=O)O)N}, which explicitly encodes the alkyne group (#), chiral center (@), and carboxylic acid moiety . Key structural features include:
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Chirality: The R-configuration at C2 introduces stereoselectivity in reactions, critical for interactions with biological targets.
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Alkyne Functionality: The sp-hybridized carbons at C4–C5 enable click chemistry applications, such as Huisgen cycloadditions.
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Hydrogen Bonding: The α-amino and carboxylic acid groups facilitate intermolecular interactions, influencing solubility and crystallization behavior.
Table 1: Molecular Properties of (2R)-2-Aminohex-4-ynoic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol |
| CAS Registry Number | 346707-82-2 |
| XLogP3 | -2.3 |
| Topological Polar Surface Area | 63.3 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Data derived from PubChem and Vulcanchem.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (2R)-2-aminohex-4-ynoic acid typically begins with hex-4-ynoic acid, which undergoes stereoselective amination. A common approach involves:
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Alkyne Protection: The triple bond is protected using trimethylsilyl (TMS) groups to prevent undesired side reactions.
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Enantioselective Amination: Chiral catalysts, such as Rhodium complexes with phosphine ligands, introduce the amino group at C2 with high enantiomeric excess (ee).
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Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization or chromatography.
Reactivity Profile
The compound participates in reactions typical of both amino acids and alkynes:
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Peptide Coupling: The carboxylic acid reacts with amines via EDC/HOBt activation, forming peptide bonds.
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Alkyne-Specific Reactions:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles for bioconjugation.
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Hydrogenation: Catalytic hydrogenation reduces the triple bond to a single bond, yielding (2R)-2-aminohexanoic acid.
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Applications in Pharmaceutical and Materials Science
Building Block in Organic Synthesis
CymitQuimica categorizes this compound as a chiral building block, highlighting its utility in constructing complex molecules . Applications include:
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Peptidomimetics: Incorporating the alkyne into peptide backbones to modulate rigidity and bioavailability.
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Polymer Chemistry: Serving as a monomer for functionalized polyamides with tailored thermal properties.
Table 2: Comparison with Related Amino Acids
| Compound | Molecular Weight | Key Functional Groups | Biological Activity |
|---|---|---|---|
| (2R)-2-Aminohex-4-ynoic acid | 127.14 g/mol | Alkyne, α-amino acid | Research applications |
| L-Alanine | 89.09 g/mol | α-amino acid | Protein biosynthesis |
| 4-Pentynoic acid | 98.10 g/mol | Alkyne, carboxylic acid | Click chemistry substrates |
Research Challenges and Future Directions
Stability and Solubility Limitations
The compound’s low XLogP3 (-2.3) suggests high hydrophilicity, which may limit membrane permeability in biological systems. Strategies to address this include:
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Prodrug Design: Esterification of the carboxylic acid to improve lipophilicity.
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Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles for targeted delivery.
Unexplored Biological Targets
Given the success of analogous compounds like cystobactamids , future studies should prioritize:
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Antimicrobial Screening: Testing against Gram-negative and -positive pathogens, including multidrug-resistant strains.
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Cancer Cell Cytotoxicity: Evaluating the compound’s potential to inhibit topoisomerases in tumor cells.
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